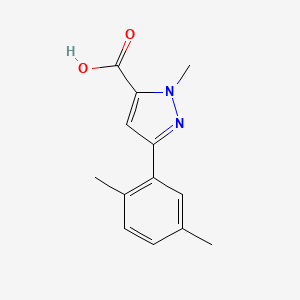

3-(2,5-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Description

Properties

IUPAC Name |

5-(2,5-dimethylphenyl)-2-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-8-4-5-9(2)10(6-8)11-7-12(13(16)17)15(3)14-11/h4-7H,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UODSQVQCKXHFCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=NN(C(=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the reaction of 2,5-dimethylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like hydrochloric acid or sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of 3-(2,5-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques such as crystallization or chromatography is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the pyrazole ring or the phenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups such as hydroxyl, aldehyde, or halogen atoms.

Scientific Research Applications

3-(2,5-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context of its use.

Comparison with Similar Compounds

3-(Methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic Acid (CAS: 117860-55-6)

Structural Differences :

- Substituent at 3-position : Methoxycarbonyl (-COOMe) instead of 2,5-dimethylphenyl.

- Functional Groups : Contains both a carboxylic acid and an ester group, enabling dual reactivity.

Key Properties :

- The ester group enhances solubility in organic solvents compared to the purely aromatic dimethylphenyl analog.

1-(2,5-Dimethylphenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid (CAS: 1264042-25-2)

Structural Differences :

- Ring Saturation : The pyrazole ring is partially saturated (4,5-dihydro), increasing conformational flexibility.

- Substituent at 3-position : Ethoxycarbonyl (-COOEt) instead of a carboxylic acid.

Key Properties :

Commercial Status :

3-(2,5-Dimethoxyphenyl)-6-piperazin-1-ylpyridazine

Structural Differences :

- Core Heterocycle : Pyridazine instead of pyrazole.

- Substituents : 2,5-Dimethoxyphenyl (electron-donating groups) and piperazine (basic nitrogen-containing group).

Key Properties :

- The pyridazine core confers distinct electronic properties, such as enhanced dipole moments compared to pyrazole.

3-Methoxy-1-methyl-1H-1,2,4-triazol-5-amine

Structural Differences :

- Heterocycle : 1,2,4-Triazole instead of pyrazole.

- Substituents : Methoxy group at the 3-position and an amine at the 5-position.

Key Properties :

- The triazole ring offers stronger hydrogen-bonding capability due to the amine group, enhancing solubility in aqueous media.

- Reduced steric bulk compared to dimethylphenyl-substituted pyrazoles may improve bioavailability .

Comparative Data Table

| Compound Name | Core Heterocycle | 3-Position Substituent | 5-Position Functional Group | Key Properties |

|---|---|---|---|---|

| Target Compound | Pyrazole | 2,5-Dimethylphenyl | Carboxylic acid | High lipophilicity, rigid structure |

| 3-(Methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid | Pyrazole | Methoxycarbonyl | Carboxylic acid | Dual reactivity, moderate solubility |

| 1-(2,5-Dimethylphenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid | Dihydro-pyrazole | Ethoxycarbonyl | Carboxylic acid | Flexible ring, discontinued commercial status |

| 3-(2,5-Dimethoxyphenyl)-6-piperazin-1-ylpyridazine | Pyridazine | 2,5-Dimethoxyphenyl | Piperazine | High electron density, π-interactions |

| 3-Methoxy-1-methyl-1H-1,2,4-triazol-5-amine | 1,2,4-Triazole | Methoxy | Amine | Strong hydrogen bonding, aqueous solubility |

Biological Activity

3-(2,5-Dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid, a compound belonging to the pyrazole class, has garnered attention due to its potential biological activities. This article aims to summarize the compound's biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H14N2O2

- Molecular Weight : 230.26 g/mol

- CAS Number : 1171696-11-9

Antioxidant Activity

Research indicates that compounds within the pyrazole class exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases.

Anti-inflammatory Effects

Studies suggest that 3-(2,5-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid may inhibit the activity of hematopoietic prostaglandin D synthase (HPGDS), an enzyme involved in the inflammatory response. The inhibition of this enzyme can lead to reduced production of pro-inflammatory mediators, thereby alleviating inflammation-related conditions .

The compound acts as a selective inhibitor of specific enzymes involved in inflammatory pathways. For instance, it has been shown to have a high binding affinity for HPGDS, which is crucial for the synthesis of prostaglandins involved in inflammation .

Pharmacokinetics

The pharmacokinetic profile of 3-(2,5-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid includes:

- Human Intestinal Absorption : High probability (0.9974)

- Blood-Brain Barrier Penetration : High probability (0.9811)

- Caco-2 Permeability : Moderate (0.6335)

These properties suggest that the compound is well absorbed in the gastrointestinal tract and can cross the blood-brain barrier, which may be beneficial for central nervous system-related applications .

Case Studies

- Study on Anti-inflammatory Effects : A study conducted on animal models demonstrated that administration of 3-(2,5-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid significantly reduced markers of inflammation compared to control groups.

- Antioxidant Activity Assessment : In vitro assays showed that this compound effectively scavenged free radicals and reduced lipid peroxidation in cellular models.

Comparative Analysis with Related Compounds

| Compound Name | IC50 (nM) | Mechanism of Action |

|---|---|---|

| 3-(2,5-Dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid | 890000 | HPGDS inhibition |

| 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid | 500000 | Non-selective COX inhibition |

| 5-Methyl-1H-pyrazole-3-carboxylic acid | 750000 | Antioxidant activity via free radical scavenging |

Q & A

Q. What are the optimal synthetic routes for 3-(2,5-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid, and how can purity be ensured?

A two-step approach is commonly employed:

- Step 1 : Cyclocondensation of a β-ketoester (e.g., ethyl acetoacetate) with 2,5-dimethylphenylhydrazine to form the pyrazole ring.

- Step 2 : Hydrolysis of the ester group under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid derivative . Purity Validation : Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm >95% purity. FTIR and / NMR should verify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm, absence of ester peaks) .

Q. How can the molecular structure of this compound be rigorously characterized?

- X-ray crystallography : Use SHELX software for structure refinement. Single-crystal diffraction data collected at 100 K can resolve substituent orientations (e.g., methyl groups at 2,5-positions on the phenyl ring) .

- Spectroscopy : NMR signals for pyrazole protons (δ 6.5–7.5 ppm) and methyl groups (δ 2.3–2.6 ppm) confirm regiochemistry. NMR should show carboxylic acid at ~170 ppm .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- Enzyme inhibition : Screen against cysteine proteases (e.g., cathepsin L) using fluorogenic substrates. IC values can be compared to analogs like 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid .

- Antimicrobial activity : Use microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for target selectivity?

- Substituent modulation : Replace the 2,5-dimethylphenyl group with bioisosteres (e.g., 2,5-dichloro or 4-fluoro-2-methylphenyl) to enhance hydrophobic interactions with enzyme active sites .

- Carboxylic acid bioisosteres : Test amide or sulfonamide derivatives to improve metabolic stability while retaining hydrogen-bonding capacity .

- Data-driven SAR : Use molecular docking (e.g., AutoDock Vina) to predict binding poses with GPR40 or protease targets, correlating with in vitro activity .

Q. How can contradictory crystallographic data (e.g., disordered methyl groups) be resolved?

- Low-temperature data collection : Reduce thermal motion artifacts by cooling crystals to 100 K.

- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices. Validate with R < 5% and CC/CC > 90% .

- Comparative analysis : Cross-reference with spectroscopic data (e.g., NOESY for spatial proximity of methyl groups) .

Q. What strategies mitigate batch-to-batch variability in biological activity?

- Process control : Monitor reaction intermediates via LC-MS to ensure consistent regiochemistry (e.g., absence of 4-methyl isomer).

- Polymorph screening : Use solvent-mediated crystallization (e.g., ethanol/water) to isolate the most thermodynamically stable form .

- Bioassay normalization : Include internal controls (e.g., known inhibitors like 4k or 4o) to calibrate activity thresholds .

Methodological Challenges and Solutions

Q. How can conflicting solubility data in pharmacological studies be addressed?

- Solvent systems : Test DMSO/PBS mixtures (e.g., 1% DMSO) for in vitro assays. For in vivo, use PEG-400/saline (20:80 v/v) .

- pH adjustment : Ionize the carboxylic acid group (pH > pKa ~4.5) to enhance aqueous solubility. Confirm via UV-Vis spectroscopy at 250 nm .

Q. What analytical methods are critical for detecting degradation products?

- Stability studies : Accelerated degradation (40°C/75% RH for 4 weeks) followed by LC-MS/MS to identify hydrolysis/byproducts (e.g., decarboxylated derivatives).

- Forced degradation : Expose to oxidative (HO), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions. Monitor via TLC (R shifts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.